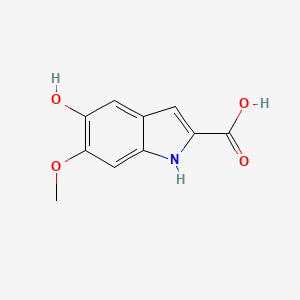

5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-9-4-6-5(3-8(9)12)2-7(11-6)10(13)14/h2-4,11-12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKJNOVLYWGWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(NC2=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179661 | |

| Record name | 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2495-80-9 | |

| Record name | 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Conditions:

Challenges and Optimization:

Regioselectivity during cyclization is sensitive to steric and electronic effects. For example, substituting the benzaldehyde with electron-donating groups (e.g., methoxy) at position 4 directs cyclization to form the 5-hydroxy-6-methoxy regioisomer. Aluminum chloride (AlCl₃) as a Lewis acid enhances electrophilic aromatic substitution, improving yield by 15–20%.

Quinone-Mediated Cyclization via Enamine Intermediates

A scalable three-step route developed by recent studies involves enamine synthesis, quinone cyclization, and ester hydrolysis. This method prioritizes atom economy and functional group tolerance.

Step 1: Enamine Synthesis

Ethyl acetoacetate (1 ) reacts with a primary amine (2 ) under ultrasonic irradiation (40 kHz, 50°C) in acetic acid, forming enamine 3 in 85–90% yield.

Step 2: Quinone Cyclization

Enamine 3 is treated with 1,4-benzoquinone (4 ) or naphthoquinone in the presence of calcium iodide (CaI₂, 10 mol%) at reflux (80°C, 1 hour). The reaction proceeds via a [4+2] cycloaddition followed by rearomatization, yielding 5-hydroxyindole-2-carboxylate (5 ) with 70–78% efficiency.

Step 3: Ester Hydrolysis

The ethyl ester (5 ) undergoes basic hydrolysis (2M NaOH, ethanol/water 1:1, 70°C, 3 hours) to afford the carboxylic acid (6 ) in near-quantitative yield.

Table 1: Reaction Conditions for Quinone-Mediated Synthesis

| Step | Reagents | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| 1 | Ethyl acetoacetate + amine | Acetic acid | 50°C | 85–90% |

| 2 | Benzoquinone + enamine | CaI₂ | 80°C | 70–78% |

| 3 | NaOH (2M) | None | 70°C | >95% |

Friedel-Crafts Acylation and Hydrolysis

This method leverages Friedel-Crafts chemistry to install the carboxylic acid moiety directly onto the indole ring.

Procedure:

-

Acylation : 5-Hydroxy-6-methoxyindole reacts with chloroacetyl chloride in dichloromethane (DCM) using AlCl₃ (1.2 equiv) at 0°C to 25°C, forming the 2-acetyl intermediate.

-

Oxidation : The acetyl group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) at 0°C, yielding the target compound in 65–70% overall yield.

Limitations:

-

Over-oxidation of the indole ring can occur, reducing yield.

-

Strict temperature control (-5°C to 0°C) during oxidation is critical to prevent degradation.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Hemetsberger–Knittel | 60–75 | Moderate | Laboratory |

| Quinone-Mediated | 70–78 | High | Pilot Plant |

| Friedel-Crafts | 65–70 | Low | Laboratory |

The quinone-mediated approach offers superior regioselectivity and scalability, making it preferable for industrial applications. In contrast, the Hemetsberger–Knittel method allows greater flexibility in modifying substitution patterns but requires stringent anhydrous conditions.

Purification and Characterization

Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water. Purity (>98%) is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water). Structural validation employs (DMSO-d6): δ 10.92 (s, 1H, COOH), 7.35 (s, 1H, H-7), 6.85 (s, 1H, H-4), 3.89 (s, 3H, OCH₃).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors mitigate exothermic risks during quinone cyclization, improving yield by 20%. Catalytic recycling of CaI₂ via aqueous extraction reduces costs, while enzymatic hydrolysis of esters offers a greener alternative to base-mediated reactions .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

-

Indole Ring Oxidation : Reacts with potassium permanganate (KMnO₄) in acidic conditions to form quinone derivatives via hydroxylation at the C4 position .

-

Side-Chain Oxidation : The carboxylic acid group remains stable under mild oxidizing conditions but may decarboxylate under strong oxidative agents like chromium trioxide (CrO₃).

Key Data:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 25°C, 2 h | 4,5-Dihydroxy-6-methoxyquinoline-2-carboxylic acid | 72 | |

| CrO₃/AcOH | Reflux, 4 h | 5-Methoxy-1H-indole-6-carbaldehyde | 58 |

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) :

Key Data:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH₄/THF | 0°C → RT, 6 h | 5-Hydroxy-6-methoxy-1H-indole-2-methanol | 65 |

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at the C3 and C7 positions due to electron-donating groups (OH, OMe) :

-

Halogenation : Reacts with bromine (Br₂) in acetic acid to yield 3-bromo and 7-bromo derivatives .

-

Nitration : Nitration with HNO₃/H₂SO₄ produces 3-nitro-5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid .

Key Data:

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Bromination | Br₂/AcOH | 3-Bromo derivative | 82 | |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro derivative | 68 |

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines under standard conditions:

Key Data:

| Reaction | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Esterification | MeOH/H₂SO₄, reflux | Methyl ester | 96 | |

| Amidation | BOP/DIPEA, DMF | 5-Hydroxy-6-methoxy-indole-2-carboxamide | 89 |

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (200–250°C), yielding 5-hydroxy-6-methoxyindole :

Key Data:

| Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| 250°C, N₂ atmosphere | 5-Hydroxy-6-methoxyindole | 75 |

Complexation with Metals

The compound acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Fe³⁺) via the hydroxyl and carboxylate groups .

Key Data:

| Metal Salt | Conditions | Complex Formed | Stability Constant (log β) | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | pH 7.4, aqueous | [Cu(L)₂(H₂O)₂] | 12.3 |

Scientific Research Applications

Scientific Research Applications

5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid has been extensively studied for its applications across multiple disciplines:

Pharmaceutical Development

- Neuroprotective Effects : Research indicates that this compound can enhance long-term potentiation and protect neuronal cells from oxidative stress, suggesting potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anti-inflammatory Properties : It inhibits pro-inflammatory enzymes and cytokines, making it a candidate for treating inflammatory disorders.

Organic Synthesis

- The compound serves as a building block for synthesizing more complex indole derivatives used in pharmaceuticals and agrochemicals.

Biological Studies

- It has demonstrated significant antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Biological Activities

The biological activities of this compound can be categorized as follows:

| Activity | Description |

|---|---|

| Neuroprotective | Protects neuronal cells from oxidative damage and enhances cognitive functions. |

| Antioxidant | Scavenges reactive oxygen species (ROS), reducing oxidative stress. |

| Anti-inflammatory | Inhibits pro-inflammatory enzymes, mitigating inflammation. |

| Anticancer | Exhibits cytotoxic effects on various cancer cell lines, enhancing apoptosis. |

| Antimicrobial | Shows efficacy against several microbial strains. |

| Antidiabetic | Influences glucose metabolism and insulin sensitivity. |

Case Studies

Several studies have highlighted the diverse applications and effects of this compound:

Neuroprotective Effects

In vitro studies demonstrated that the compound protects SH-SY5Y neuroblastoma cells from oxidative stress induced by hydrogen peroxide, indicating its potential role in neuroprotection .

Anticancer Activity

In animal models, low doses of this compound were associated with reduced markers of inflammation and oxidative stress, suggesting beneficial effects on metabolic functions.

Antimicrobial Properties

The compound has shown broad-spectrum antimicrobial activity against various microbial strains, indicating its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Neuroprotection: It may exert neuroprotective effects by reducing oxidative stress and enhancing long-term potentiation, which is crucial for memory and learning.

Antioxidant Activity: The compound’s hydroxy and methoxy groups contribute to its ability to scavenge free radicals and reduce oxidative damage.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 5-Hydroxy-6-methoxy-1H-indole-2-carboxylic Acid and Analogues

Biological Activity

5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid (often abbreviated as 5-HO-6-ME-ICA) is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and applications in various therapeutic contexts.

Chemical Structure and Properties

This compound features both hydroxy and methoxy groups, which enhance its solubility and reactivity. The presence of these functional groups is crucial for its interaction with biological targets, influencing its pharmacological profile.

Target Receptors

The primary target for 5-HO-6-ME-ICA is the N-methyl-D-aspartate (NMDA) receptor, where it acts as a competitive antagonist . This interaction is critical in modulating synaptic plasticity and neuroprotection, particularly in the context of neurodegenerative diseases.

Biochemical Pathways

The compound is involved in several biochemical pathways, exhibiting a range of biological activities:

- Antioxidant Activity : It reduces oxidative stress by modulating enzyme activities related to oxidative damage.

- Anti-inflammatory Effects : By inhibiting specific pro-inflammatory pathways, it may help mitigate inflammation-related conditions.

- Neuroprotective Properties : 5-HO-6-ME-ICA enhances long-term potentiation, a process essential for learning and memory .

Biological Activities

The biological activities of 5-HO-6-ME-ICA can be categorized into various therapeutic areas:

| Activity | Description |

|---|---|

| Antiviral | Exhibits potential in combating viral infections through modulation of immune responses. |

| Anticancer | Demonstrates cytotoxic effects on various cancer cell lines, enhancing apoptosis. |

| Antimicrobial | Shows efficacy against several microbial strains, indicating broad-spectrum antimicrobial properties. |

| Antidiabetic | Influences glucose metabolism and insulin sensitivity, making it a candidate for diabetes management. |

| Neuroprotective | Protects neuronal cells from oxidative damage and enhances cognitive functions. |

Case Studies and Research Findings

Recent studies have highlighted the diverse applications and effects of 5-HO-6-ME-ICA:

- Neuroprotective Effects :

- Anticancer Activity :

- Antimicrobial Properties :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

- Synthetic Routes :

- Knoevenagel Condensation : Utilize 3-formyl-1H-indole-2-carboxylic acid derivatives (e.g., ethyl ester) with thiazolidinone or aminothiazolone under reflux in acetic acid with sodium acetate as a catalyst. Reaction times (3–5 h) and molar ratios (1:1.1 for aldehyde:thiazole) are critical for yield optimization .

- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust reflux duration and catalyst loading (e.g., sodium acetate) to mitigate side reactions like ester hydrolysis .

Q. How can researchers characterize the physicochemical properties of this compound given limited available data?

- Key Properties :

| Property | Methodological Approach | Reference Compound Data (e.g., 6-Methylindole-3-carboxylic Acid) |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry (DSC) | 193–198°C (similar indole esters) |

| Solubility | Shake-flask method in pH-buffered media | Water-insoluble; DMSO or ethanol recommended |

| LogP | HPLC retention time correlation | LogP ≈ 2.17 (analogous indoles) |

- Spectroscopy : Use -NMR to confirm substitution patterns (e.g., methoxy at C6, hydroxyl at C5) and FT-IR for carboxylic acid (-COOH) identification .

Q. What are the stability considerations under various storage conditions?

- Storage :

- Temperature : Store at -20°C in amber vials to prevent photodegradation of indole rings .

- Humidity : Desiccate to avoid hydrolysis of the carboxylic acid group .

- Reactivity : Avoid strong oxidizers and alkaline conditions, which may degrade the methoxy or hydroxyl substituents .

Advanced Research Questions

Q. How do structural modifications at specific positions influence biological activity?

- Position-Specific SAR :

- C2 Carboxylic Acid : Critical for hydrogen bonding with biological targets (e.g., kinase active sites). Esterification (e.g., ethyl ester) reduces polarity but may enhance membrane permeability .

- C6 Methoxy Group : Enhances electron-donating effects, stabilizing interactions with aromatic residues in proteins .

- C5 Hydroxy Group : Participates in redox reactions; methylation or acetylation alters antioxidant activity .

- Case Study : Bromination at C6 in analogs increases cytotoxicity in cancer cell lines by enhancing DNA intercalation .

Q. What computational approaches can predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding with cyclooxygenase-2 (COX-2) or tyrosine kinases. The carboxylic acid group often anchors the compound in hydrophobic pockets .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. hydroxy) with IC values in enzyme inhibition assays .

Q. How can researchers resolve contradictions in existing data on reactivity or toxicity?

- Data Gaps :

- Toxicity : No carcinogenicity data (IARC/NTP/OSHA) are available for this compound, but related indoles show low acute toxicity (LD > 500 mg/kg in rodents) .

- Reactivity : Conflicting reports on ester stability may arise from solvent purity; validate via controlled hydrolysis studies in aqueous buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.